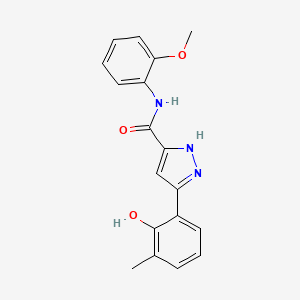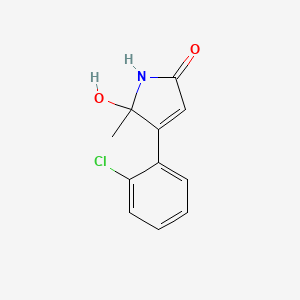
4-(2-chlorophenyl)-5-hydroxy-5-methyl-1H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chlorophenyl)-5-hydroxy-5-methyl-1H-pyrrol-2-one is a heterocyclic organic compound with a unique structure that includes a pyrrole ring substituted with a chlorophenyl group, a hydroxyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-5-hydroxy-5-methyl-1H-pyrrol-2-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyrrole ring reacts with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Hydroxylation and Methylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide. The methyl group can be added via a methylation reaction using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include using continuous flow reactors for better control of reaction conditions and scaling up the reactions to produce larger quantities.
化学反応の分析
Types of Reactions
4-(2-chlorophenyl)-5-hydroxy-5-methyl-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 4-(2-chlorophenyl)-5-oxo-5-methyl-1H-pyrrol-2-one.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-chlorophenyl)-5-hydroxy-5-methyl-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 4-(2-chlorophenyl)-5-hydroxy-5-methyl-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting or activating their functions.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.
類似化合物との比較
Similar Compounds
4-(2-chlorophenyl)-5-hydroxy-1H-pyrrol-2-one: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
4-(2-chlorophenyl)-5-methyl-1H-pyrrol-2-one: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.
5-hydroxy-5-methyl-1H-pyrrol-2-one: Lacks the chlorophenyl group, which may reduce its potential for specific interactions with molecular targets.
Uniqueness
4-(2-chlorophenyl)-5-hydroxy-5-methyl-1H-pyrrol-2-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chlorophenyl group, hydroxyl group, and methyl group allows for diverse chemical reactions and potential biological activities, making it a valuable compound for research and development.
特性
分子式 |
C11H10ClNO2 |
|---|---|
分子量 |
223.65 g/mol |
IUPAC名 |
4-(2-chlorophenyl)-5-hydroxy-5-methyl-1H-pyrrol-2-one |
InChI |
InChI=1S/C11H10ClNO2/c1-11(15)8(6-10(14)13-11)7-4-2-3-5-9(7)12/h2-6,15H,1H3,(H,13,14) |
InChIキー |
RACUVKUWCHPUJE-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=CC(=O)N1)C2=CC=CC=C2Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2-bromophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B14096032.png)
![7-Chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096034.png)
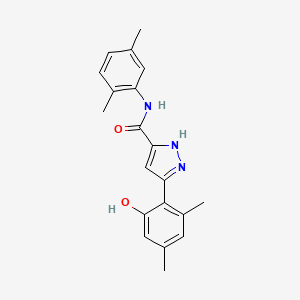
![1-(3-Bromophenyl)-7-chloro-2-(2-hydroxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096042.png)
![2-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B14096050.png)
![10-methyl-4-propyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione](/img/structure/B14096054.png)
![[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B14096057.png)
![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(1-phenylethyl)propanamide](/img/structure/B14096065.png)
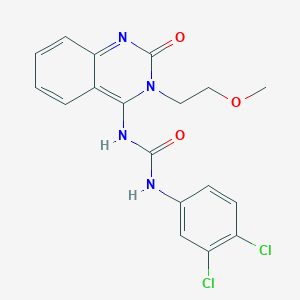
![methyl 4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B14096071.png)
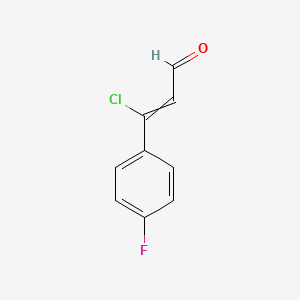
![1-[3-(3-Methylbutoxy)phenyl]-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096086.png)
